

Application Notes: Photoreactive **Isoimides** for Positive-Tone Photolithography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoimide*
Cat. No.: *B1223178*

[Get Quote](#)

Introduction

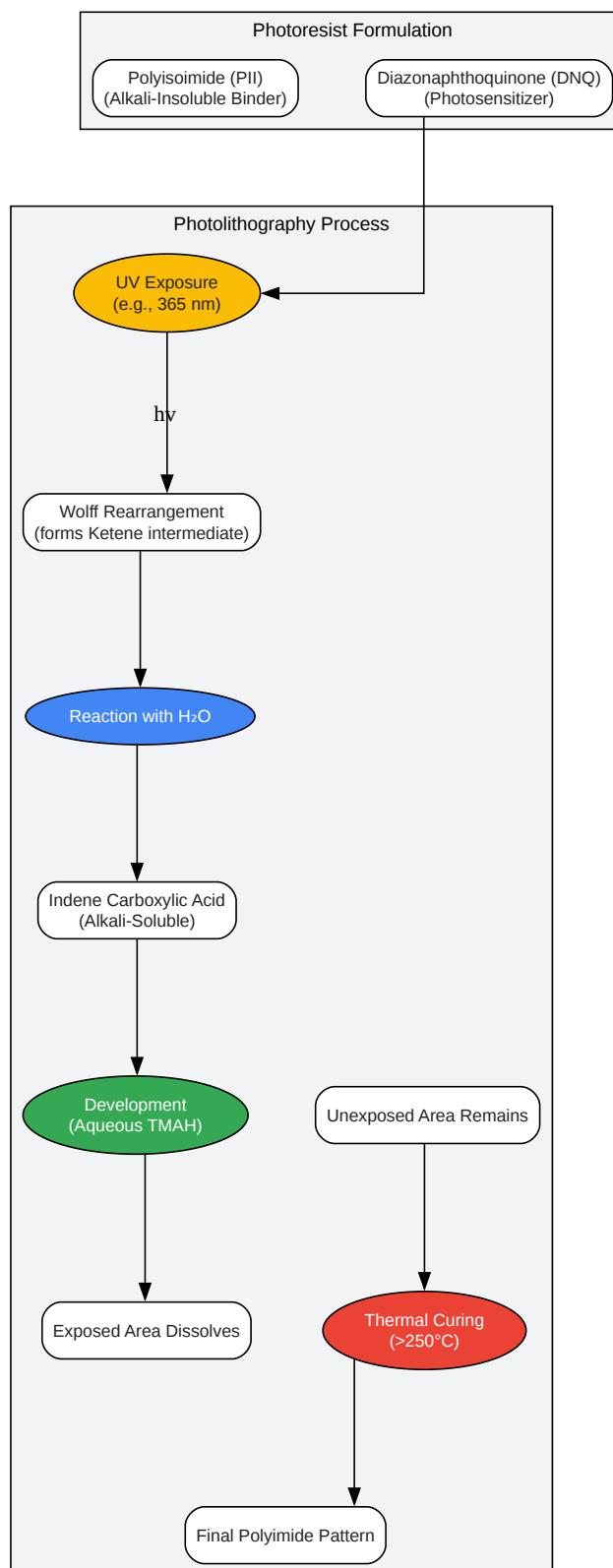
Photoreactive **isoimides** are a class of polymers gaining significant attention in the microelectronics industry for their use in photolithography, particularly as positive-tone photoresists.^{[1][2]} These materials, often referred to as positive-working photosensitive polyimides (PSPIs), combine the excellent thermal stability, mechanical strength, and dielectric properties of polyimides with the processing advantages of a photoresist.^{[3][4]} Unlike conventional photoresists that are removed after patterning, PSPIs remain as a permanent part of the device, serving as an insulating or passivation layer.^[3] This simplifies the manufacturing process, reduces material costs, and improves production yield.^{[2][3]}

Typically, a positive-tone PSPI formulation consists of a poly**isoimide** (PII) polymer, which acts as a binder resin, and a photoreactive diazonaphthoquinone (DNQ) compound that functions as a photosensitizer.^{[2][5]} The poly**isoimide** precursor offers excellent solubility in a wide range of organic solvents, making it ideal for creating uniform thin films via spin coating.^[2] Upon exposure to ultraviolet (UV) light, the DNQ sensitizer undergoes a chemical transformation that dramatically increases the solubility of the exposed regions in an aqueous alkaline developer.^{[1][6]} A final thermal curing step converts the patterned **isoimide** precursor into a robust, chemically resistant polyimide film.^{[1][2]}

Applications

Due to their advantageous properties, photoreactive **isoimide**-based photoresists are widely used in advanced semiconductor packaging and microelectromechanical systems (MEMS).^[2]

[7] Specific applications include:


- Interlayer Dielectrics: Forming insulating layers between metal lines in integrated circuits.[3]
- Stress Buffer Coatings: Protecting semiconductor chips from mechanical stress.[2]
- Passivation Layers: Shielding circuits from physical damage and chemical attack.[3]
- Redistribution Layers (RDL): Used in wafer-level packaging to reroute electrical connections.
[1][8]
- Pixel Definition Layers (PDL): In display technologies like AMOLED to define individual pixel areas.[2]

Chemical Mechanism of Positive-Tone Photoreactive Isoimide Systems

The photolithographic process in these systems is primarily driven by the photochemical reaction of the DNQ sensitizer within the **polyisoimide** matrix.

- Initial State (Unexposed): The **polyisoimide** resin, containing the dispersed, non-polar DNQ photosensitizer, is insoluble in the aqueous alkaline developer (e.g., Tetramethylammonium hydroxide, TMAH).
- Exposure: When exposed to UV radiation (typically 365 nm or 436 nm), the DNQ molecule undergoes a Wolff rearrangement. During this process, it loses a nitrogen molecule (N_2) and rearranges to form a ketene intermediate.
- Chemical Transformation: In the presence of ambient water within the film, the highly reactive ketene intermediate is rapidly converted into a polar indene carboxylic acid.
- Development: The formation of this carboxylic acid in the exposed regions renders them highly soluble in the alkaline developer solution. The unexposed regions, containing the original non-polar DNQ, remain insoluble and are left behind, thus creating a positive-tone pattern.

- Curing: A final high-temperature bake (e.g., $>250^{\circ}\text{C}$) converts the patterned poly*isoimide* precursor into the final, chemically stable polyimide structure through thermal isomerization.
[\[5\]](#)

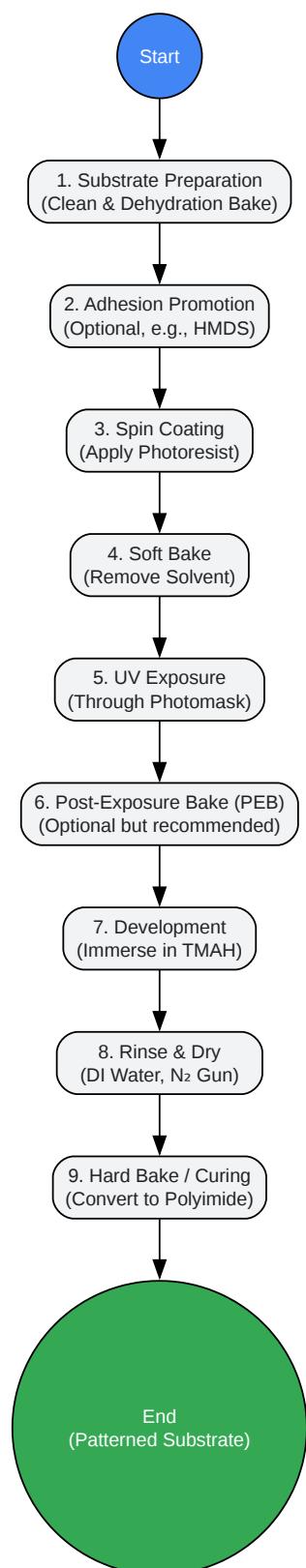
[Click to download full resolution via product page](#)

Caption: Photochemical mechanism of a positive-tone **isoimide** photoresist.

Quantitative Data Summary

The performance of photoreactive **isoimide** systems can be tailored by adjusting the polymer structure and the formulation of the photoresist. The table below summarizes key performance metrics from cited studies.

Parameter	Value	Substrate	Conditions	Reference
Resolution	10 µm	Glass	365 nm UV exposure	[9]
3 µm	Silicon Wafer	365 nm UV exposure	[9]	
Sensitivity	70 mJ/cm ²	N/A	365 nm UV exposure	[9]
250 mJ/cm ²	N/A	436 nm UV exposure	[2]	
Contrast	2.5	N/A	365 nm UV exposure	[9]
1.5	N/A	436 nm UV exposure	[2]	
Developer	5% TMAH (aq)	N/A	45°C	[5]
2.38% TMAH (aq) + 2- Propanol	N/A	Room Temperature	[2]	
Post-Exposure Bake	150°C	N/A	10 min	[5]
Final Curing Temp.	>250°C	N/A	N/A	[5]
up to 360°C	N/A	N/A	[2]	


Protocols: Photolithography Using a Positive-Tone Photoreactive Isoimide Resist

This section provides a detailed, step-by-step protocol for patterning a substrate using a positive-tone photoreactive **isoimide** photoresist.

Materials and Equipment

- Substrate: Silicon wafer, glass slide, or other suitable material.
- Photoresist: Photoreactive **isoimide** formulation (e.g., Poly**isoimide** with 20-30 wt% DNQ sensitizer in NMP).
- Adhesion Promoter (optional): Hexamethyldisilazane (HMDS).
- Developer: Aqueous Tetramethylammonium hydroxide (TMAH), e.g., 2.38 wt%.
- Rinse Solution: Deionized (DI) water.
- Stripping/Cleaning Solvents: Acetone, Isopropanol (IPA).
- Equipment: Spin coater, hot plate, UV exposure system (e.g., mask aligner), nitrogen gun, beakers, wafer carriers.
- Safety: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and lab coat. Work should be performed in a cleanroom environment with proper ventilation.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard workflow for photolithography with photoreactive **isoimides**.

Detailed Protocol

1. Substrate Preparation

- Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, for 5-10 minutes each.
- Rinse the substrate with DI water and dry it completely using a nitrogen gun.
- Perform a dehydration bake on a hot plate at 120-150°C for at least 10 minutes to remove any adsorbed moisture from the surface.^[7] Let the substrate cool to room temperature.

2. Adhesion Promotion (Optional)

- To improve resist adhesion, especially for fine features, an adhesion promoter like HMDS can be applied.^{[6][7]}
- Apply a few drops of HMDS to the center of the cooled substrate on the spin coater.
- Spin at approximately 3000 rpm for 30-40 seconds to create a monolayer.^[7]

3. Spin Coating

- Center the substrate on the spin coater chuck.
- Dispense a small puddle of the photoreactive **isoimide** solution onto the center of the substrate. The amount will depend on the substrate size and desired thickness.
- Spin the substrate. A typical two-stage process is used:
 - Spread Cycle: 500 rpm for 10 seconds to evenly distribute the resist.
 - Spin Cycle: 2000-4000 rpm for 30-60 seconds. The final speed determines the film thickness (higher speed = thinner film).
- After spinning, carefully remove the wafer and place it on a wafer carrier.

4. Soft Bake

- This step removes most of the solvent from the photoresist film.

- Place the coated substrate on a hot plate set to 90-110°C for 60-120 seconds. The exact temperature and time depend on the specific resist formulation and film thickness.
- Allow the substrate to cool completely before exposure.

5. UV Exposure

- Place the substrate in the UV exposure system (e.g., mask aligner).
- Position the photomask over the substrate. Ensure the mask is clean and free of particles.
- Expose the photoresist to UV light (e.g., 365 nm i-line) with a specific dose.^[9] The required dose (measured in mJ/cm²) will vary based on the resist sensitivity and film thickness (e.g., 70-250 mJ/cm²).^{[2][9]}

6. Post-Exposure Bake (PEB)

- A PEB step can enhance the contrast and resolution of the pattern.
- Place the exposed substrate on a hot plate set to a temperature between 90°C and 140°C for 60-120 seconds.^[3] This step helps to drive the photochemical reaction to completion.
- Let the substrate cool to room temperature.

7. Development

- Immerse the substrate in the TMAH developer solution.^[7] Gentle agitation can be used to improve uniformity.
- Development time can range from 30 to 90 seconds. The exposed areas will dissolve away.
- The exact time should be optimized for the specific process to avoid over- or under-development.

8. Rinse and Dry

- Immediately after development, immerse the substrate in a beaker of DI water for at least 30 seconds to stop the development process.^[7]

- Thoroughly rinse with a stream of DI water.
- Gently dry the substrate with a nitrogen gun.

9. Hard Bake / Curing

- This final step converts the patterned photoresist precursor into a stable polyimide film.
- Place the substrate in a programmable oven or on a hot plate.
- Ramp the temperature up slowly to the final curing temperature (e.g., 250-360°C) and hold for 30-60 minutes.^{[2][5]} A slow ramp rate is crucial to prevent film stress and cracking.
- After curing, allow the substrate to cool down slowly to room temperature. The patterned, robust polyimide layer is now complete.

References

- 1. halocarbon.com [halocarbon.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. researchgate.net [researchgate.net]
- 4. Photolithography Guide – UHNF [uhnf.egr.uh.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry of photolithography - Wikipedia [en.wikipedia.org]
- 7. Photoresist Photolithography Process [cleanroom.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Isoimidization of Poly(amic acid) Precursor on Photosensitive Properties of Positive Polyimide Photoresist [gfzxb.org]
- To cite this document: BenchChem. [Application Notes: Photoreactive Isoimides for Positive-Tone Photolithography]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1223178#photoreactive-isoimides-for-photolithography-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com